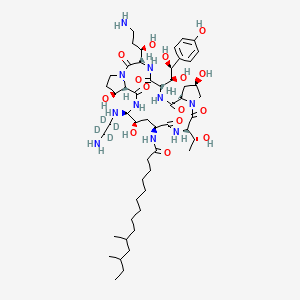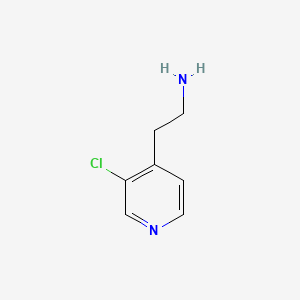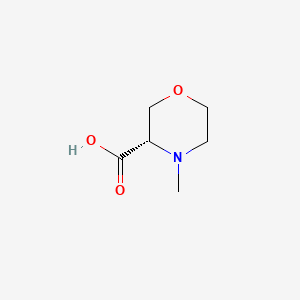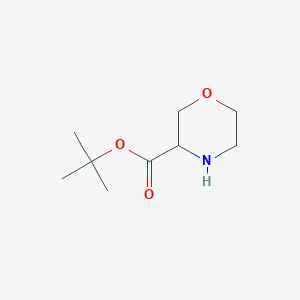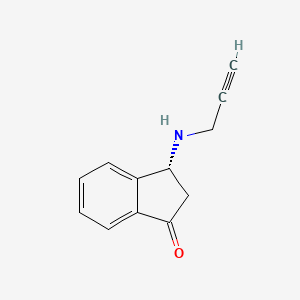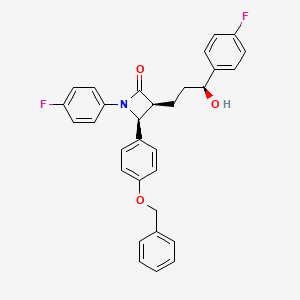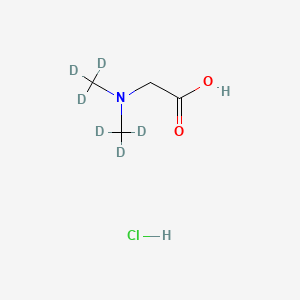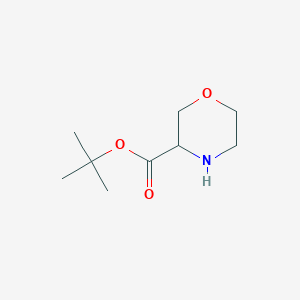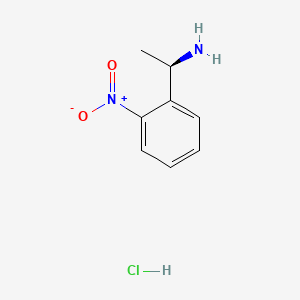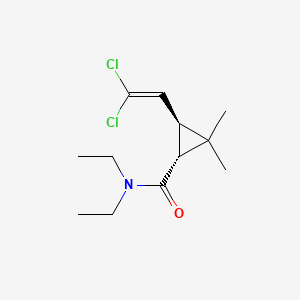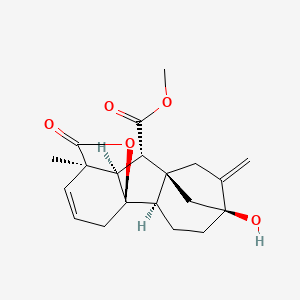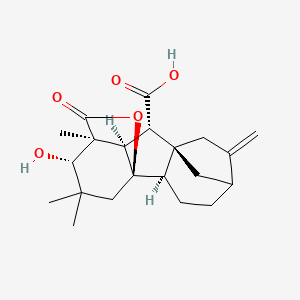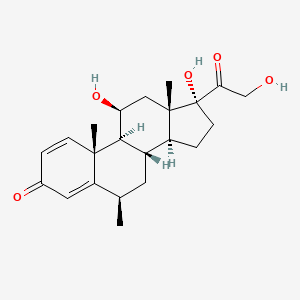
6beta-Methylprednisolone
Descripción general
Descripción
6beta-Methylprednisolone is a synthetic corticosteroid that is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is commonly used in laboratory experiments to study the effects of corticosteroids on various biological processes.
Aplicaciones Científicas De Investigación
Application in Drug Delivery Systems
Specific Scientific Field
Summary of the Application
Methylprednisolone (MPD) and its derivatives like Prednisolone (PD) are commonly used in the treatment of many acute and chronic inflammatory diseases . However, their application is limited due to their physico-chemical properties, such as very low water solubility . To overcome these limitations, new drug delivery systems are being developed .
Methods of Application
The design and synthesis of conjugates of PD, MPD, and similar glucocorticoids are being explored . These conjugates are divided into two groups: low molecular weight conjugates and polymeric conjugates . The aim is to improve the physicochemical properties of glucocorticoids while avoiding undesirable side effects associated with systemic administration .
Results or Outcomes
The synthetic approaches for the preparation of these covalent conjugates have shown promising results in in vitro and in vivo testing . They have the potential to target inflammatory sites, reduce dosages, and decrease administration frequency through increasing drug circulation time .
Application in Anti-Inflammatory Drugs
Summary of the Application
Methylprednisolone sodium succinate (MPSS) is a parenteral water-soluble corticosteroid ester . It is used on a wide scale in prescribed anti-inflammatory drugs .
Methods of Application
A rapid RP-HPLC method of MP and its derivatives analysis has been developed . The chromatographic system consists of RP-HPLC using the BDS column (250 mm × 4.6 mm × 5 μm) . The mobile phase was prepared by mixing the WFI: glacial acetic acid: acetonitrile in a volume ratio (63:2:35) at a flow rate of 2.0 mL/min with detection wavelength at 254 nm at room temperature and injection volume 20 μL .
Results or Outcomes
The method manifested a satisfied linearity regression R2 (0.9998–0.99999) with LOD 143.97 ng/mL and 4.49 μg/mL; and LOQ 436.27 ng/mL and 13.61 μg/mL for MP and MPHS respectively . The method proved its efficiency via system suitability achievement in the robustness and ruggedness conduction according to the validation guidelines . High sensitivity according to its LOD and LOQ . So, the current method could be considered in the pharmaceutical industry .
Application in Treatment of Inflammatory Diseases
Summary of the Application
Glucocorticoid drugs like Methylprednisolone are commonly used in the treatment of many acute and chronic inflammatory diseases . However, their application is limited due to their physico-chemical properties, such as very low water solubility .
Methods of Application
New drug delivery systems are being developed to improve the physicochemical properties of glucocorticoids while avoiding undesirable side effects associated with systemic administration . The design and synthesis of conjugates of prednisolone (PD), methylprednisolone (MPD) and similar glucocorticoids are being explored .
Results or Outcomes
Application in Post-COVID-19 Syndrome Treatment
Specific Scientific Field
Summary of the Application
Methylprednisolone is being studied for its potential use in the treatment of cognitive deficits in patients with post-COVID-19 syndrome .
Methods of Application
A randomized controlled double-blind trial is being conducted to evaluate the efficacy of methylprednisolone versus placebo in patients with post-COVID-19 syndrome and cognitive deficits .
Results or Outcomes
The study is still ongoing, and the results are yet to be published .
Application in Pediatric Disorders
Specific Scientific Field
Summary of the Application
Corticosteroids like Methylprednisolone are the mainstay of therapy for many pediatric disorders and sometimes are life-saving . They modulate a variety of physiological functions, such as glucose metabolism, immune homeostasis, organ development, and the endocrine system .
Methods of Application
Both endogenous and synthetic derivatives diffuse across the cell membrane and, by binding to their cognate glucocorticoid receptor, modulate a variety of physiological functions .
Results or Outcomes
The use of corticosteroids has been found to be beneficial in the treatment of many pediatric disorders .
Application in Treatment of COVID-19 Pneumonia
Specific Scientific Field
Summary of the Application
Methylprednisolone has been used in the treatment of severe COVID-19 pneumonia .
Methods of Application
A retrospective cohort study was conducted to evaluate the efficacy of early, low-dose and short-term application of methylprednisolone in patients with severe COVID-19 pneumonia .
Results or Outcomes
The study found that early, low-dose and short-term application of methylprednisolone was associated with better clinical outcomes in severe patients with COVID-19 pneumonia .
Propiedades
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSUDSXCMQTMA-DZDRLISQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859122 | |
| Record name | 6beta-Methylprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Methylprednisolone | |
CAS RN |
18462-27-6 | |
| Record name | 11beta,17,21-Trihydroxy-6beta-methylpregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018462276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Methylprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11.BETA.,17,21-TRIHYDROXY-6.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RLH33V7DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



